molecular formula C7H10F3N3O3 B3420486 2-(1,2,4-Oxadiazol-5-yl)propan-2-amine, trifluoroacetic acid CAS No. 1909337-38-7

2-(1,2,4-Oxadiazol-5-yl)propan-2-amine, trifluoroacetic acid

Cat. No. B3420486
M. Wt: 241.17 g/mol
InChI Key: SCDIZAZNOMENPH-UHFFFAOYSA-N
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Description

2-(1,2,4-Oxadiazol-5-yl)propan-2-amine is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . This motif is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Future Directions

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as medicinal chemistry, material science, and high-energy molecules .

properties

IUPAC Name

2-(1,2,4-oxadiazol-5-yl)propan-2-amine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.C2HF3O2/c1-5(2,6)4-7-3-8-9-4;3-2(4,5)1(6)7/h3H,6H2,1-2H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDIZAZNOMENPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=NO1)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2,4-Oxadiazol-5-yl)propan-2-amine, trifluoroacetic acid

CAS RN

1909337-38-7
Record name 2-(1,2,4-oxadiazol-5-yl)propan-2-amine; trifluoroacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,2,4-Oxadiazol-5-yl)propan-2-amine, trifluoroacetic acid
Reactant of Route 2
2-(1,2,4-Oxadiazol-5-yl)propan-2-amine, trifluoroacetic acid
Reactant of Route 3
2-(1,2,4-Oxadiazol-5-yl)propan-2-amine, trifluoroacetic acid
Reactant of Route 4
2-(1,2,4-Oxadiazol-5-yl)propan-2-amine, trifluoroacetic acid
Reactant of Route 5
2-(1,2,4-Oxadiazol-5-yl)propan-2-amine, trifluoroacetic acid
Reactant of Route 6
2-(1,2,4-Oxadiazol-5-yl)propan-2-amine, trifluoroacetic acid

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